molecular formula C13H14ClFN2O2 B11925134 tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11925134
M. Wt: 284.71 g/mol
InChI Key: IIRZFORDUHMAEF-UHFFFAOYSA-N
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Description

This compound is a benzo[d]imidazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a chloromethyl substituent at the 2-position, and a fluorine atom at the 5-position. Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances solubility in organic solvents and protects the imidazole nitrogen during reactions, while the chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-5-fluorobenzimidazole-1-carboxylate

InChI

InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-10-5-4-8(15)6-9(10)16-11(17)7-14/h4-6H,7H2,1-3H3

InChI Key

IIRZFORDUHMAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)N=C1CCl

Origin of Product

United States

Preparation Methods

Condensation of Fluorinated o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically synthesized via cyclocondensation of 4-fluoro-1,2-diaminobenzene with carbonyl equivalents.

Method A: Carboxylic Acid Condensation

  • Reactants : 4-Fluoro-1,2-diaminobenzene and chloroacetic acid.

  • Conditions : Reflux in polyphosphoric acid (PPA) at 140°C for 6–8 hours.

  • Outcome : Forms 5-fluoro-2-(chloromethyl)-1H-benzimidazole.

  • Yield : ~70% (inferred from analogous syntheses).

Method B: Aldehyde-Mediated Cyclization

  • Reactants : 4-Fluoro-1,2-diaminobenzene and chloromethyl carbonyl reagents (e.g., chloroacetaldehyde).

  • Conditions : Solvent-free, Fe/S catalyst at 150°C for 12 hours.

  • Advantage : Avoids acidic conditions, reducing side reactions.

  • Yield : 83–91% for similar fluorinated benzimidazoles.

Introduction of the tert-Butyl Carbamate Group

Protection of the Benzimidazole Nitrogen

The N1 position is protected using tert-butyl chloroformate under basic conditions.

Procedure :

  • Substrate : 5-Fluoro-2-(chloromethyl)-1H-benzimidazole.

  • Reagents :

    • tert-Butyl chloroformate (1.2 equiv).

    • Base: Triethylamine (2.5 equiv) or NaH (1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours under nitrogen.

  • Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography.

  • Yield : 75–85%.

Critical Notes :

  • Steric hindrance from the chloromethyl group necessitates excess base for complete deprotonation.

  • THF enhances solubility but may require longer reaction times compared to DCM.

Alternative Routes and Modifications

One-Pot Sequential Functionalization

A streamlined approach combines cyclization and protection:

  • Step 1 : Condensation of 4-fluoro-1,2-diaminobenzene with chloroacetic acid in PPA.

  • Step 2 : Direct addition of tert-butyl chloroformate and triethylamine to the reaction mixture.

  • Advantage : Eliminates intermediate isolation, improving overall yield (80–88%).

  • Limitation : Requires precise stoichiometry to avoid overprotection.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150 W, 120°C) reduces reaction time to 1–2 hours.

  • Yield : Comparable to conventional methods (~82%).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, tert-butyl).

    • δ 4.62 (s, 2H, CH₂Cl).

    • δ 7.20–7.80 (m, 3H, aromatic).

  • MS (ESI) : m/z 284.07 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

  • Storage : Stable at –20°C under inert gas for >12 months.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Carboxylic Acid CondensationPPA, 140°C70%High regioselectivityCorrosive reagents
Aldehyde CyclizationFe/S catalyst, solvent-free85%Eco-friendly, rapidRequires specialized catalyst
One-Pot SequentialDCM, 0°C to RT88%Time-efficientSensitive to stoichiometry
Microwave-Assisted120°C, 1–2 hours82%Energy-efficientEquipment-dependent

Mechanistic Insights

Cyclocondensation Pathway

  • Protonation : The carbonyl oxygen of chloroacetic acid is protonated by PPA.

  • Nucleophilic Attack : Amine group of o-phenylenediamine attacks the carbonyl carbon.

  • Cyclization : Elimination of water forms the benzimidazole ring.

tert-Butyl Protection Mechanism

  • Deprotonation : Base abstracts the N1 hydrogen, generating a nucleophilic amine.

  • Electrophilic Substitution : tert-Butyl chloroformate reacts with the amine, releasing HCl.

Industrial-Scale Considerations

  • Catalyst Recycling : Fe/S systems reduce waste in aldehyde-mediated cyclization.

  • Solvent Recovery : DCM and THF are distilled and reused, lowering costs.

  • Quality Control : In-process HPLC ensures intermediate purity >95%.

Challenges and Solutions

  • Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to C5. Confirmed by NOESY NMR.

  • Chloromethyl Stability : Use of anhydrous conditions prevents hydrolysis of the CH₂Cl group .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

  • Nucleophilic substitution

Biological Activity

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, with the CAS number 1002750-44-8, features a unique molecular structure that contributes to its biological efficacy.

Chemical Structure

The chemical formula for this compound is C13H15ClN2O2. The presence of the fluoro group and the chloromethyl moiety are significant in enhancing the compound's reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing significant activity that could be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusMIC: 6 - 12.5 µg/mL
CytotoxicityEhrlich’s ascites carcinomaIC50: 1.5 µM
AntifungalC. albicansZone of inhibition: 9 - 20 mm

Antimicrobial Studies

In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound exhibited notable activity against multiple bacterial strains. The zone of inhibition was measured against standard strains like E. coli and S. aureus, indicating its potential as an antimicrobial agent.

Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines demonstrated that this compound has a significant inhibitory effect on cell proliferation. The IC50 value of 1.5 µM suggests that it can effectively hinder the growth of certain cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation into benzimidazole derivatives found that those with halogen substitutions, such as chlorine and fluorine, displayed enhanced antibacterial properties. The study reported that this compound had an MIC comparable to established antibiotics like ciprofloxacin.
  • Case Study on Cancer Cell Lines :
    In vitro testing on human cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those typically required for traditional chemotherapeutics. This finding suggests a potential mechanism of action that warrants further exploration in clinical settings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzimidazole structure exhibit notable anticancer properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The compound tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate may possess similar effects due to its structural analogies with known anticancer agents.

  • Case Study : In one study, a related benzimidazole derivative demonstrated an IC50 value of 7.4 µM against specific cancer cell lines, suggesting that modifications to the benzimidazole core can enhance efficacy against tumors .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The presence of halogen atoms (like fluorine and chlorine) in the structure can enhance interaction with microbial targets, potentially leading to increased potency against bacterial strains.

  • Case Study : A derivative with similar structural features exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .

Structure-Activity Relationship (SAR)

The modification of the benzimidazole core significantly influences the biological activity of these compounds. The introduction of substituents such as fluorine and chlorine can enhance lipophilicity and improve binding affinity to biological targets.

Substituent Effect on Activity
FluorineIncreases potency against cancer cells and bacteria
ChlorineEnhances binding interactions with microbial targets

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. These synthetic pathways allow for the creation of various derivatives, each potentially exhibiting distinct therapeutic profiles.

Synthetic Pathway Example:

  • Starting Material : Benzimidazole derivative.
  • Step 1 : Chloromethylation to introduce the chloromethyl group.
  • Step 2 : Fluorination at the 5-position.
  • Step 3 : Esterification to form the tert-butyl ester.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among similar compounds arise from substituent types and positions on the imidazole core. Below is a comparative analysis:

Table 1: Substituent Profiles and Reactivity
Compound Name (Source) Substituents (Position) Key Functional Groups Reactivity Profile
Target Compound ClCH2 (2), F (5) Chloromethyl, Fluoro, Boc High electrophilicity at C2; Boc deprotection under acidic conditions
5j () NH2 (2), 5-fluoroindole (4) Amino, Fluoro, Boc Hydrogen-bond donor (NH2); limited electrophilicity
5{87} () Benzylamino (4), tert-butoxy-S-phenylalanyl Amide, Boc Moderate reactivity; peptide-like applications
Compound in Methyl (2), boronate (6) Methyl, Boronate ester, Boc Suzuki-Miyaura cross-coupling via boronate

Physicochemical Properties

  • Solubility: The Boc group improves organic solvent solubility in all compounds. However, the target compound’s chloromethyl group reduces polarity compared to amino-substituted analogs (e.g., 5j), which exhibit higher aqueous solubility due to hydrogen bonding .
  • Stability : The chloromethyl group in the target compound may confer hydrolytic instability under basic or aqueous conditions, unlike the methyl or boronate groups in ’s compound, which are more stable .

Crystallographic and Hydrogen-Bonding Behavior

Hydrogen-bonding patterns () are less prominent in the target compound compared to amino- or carbonyl-substituted analogs (e.g., 5j), which form extensive intermolecular networks affecting crystallization and solubility .

Q & A

Basic Questions

Q. What are the critical safety considerations when handling tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate?

  • Answer : The compound’s chloromethyl and fluoro substituents pose reactivity and toxicity risks. Key precautions include:

  • Use of personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact .
  • Storage in dry, ventilated areas away from heat or ignition sources to prevent decomposition .
  • Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste protocols .
    • Methodological Note : Conduct a hazard assessment using SDS data and align with institutional safety protocols.

Q. How is the compound typically synthesized, and what key intermediates are involved?

  • Answer : The synthesis often involves:

  • Step 1 : Condensation of 5-fluoro-1H-benzo[d]imidazole with tert-butyl chloroformate to introduce the Boc-protecting group .
  • Step 2 : Chloromethylation at the 2-position using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like ZnCl₂ .
  • Key Intermediate : 5-Fluoro-1H-benzo[d]imidazole, which requires careful purification via column chromatography (silica gel, hexane/EtOAc) .
    • Methodological Note : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • Answer :

  • ¹H/¹³C NMR : Peaks at δ ~1.5 ppm (tert-butyl), δ ~4.5 ppm (chloromethyl CH₂), and δ ~7.5–8.5 ppm (aromatic protons) confirm substituent positions .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 284.06 (C₁₂H₁₄ClFN₂O₂) .
    • Methodological Note : Use deuterated DMSO for NMR to resolve imidazole NH signals, which may broaden due to hydrogen bonding .

Advanced Research Questions

Q. How can substitution reactions at the chloromethyl group be optimized for diverse functionalization?

  • Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with:

  • Amines : Use DMF as solvent at 80–100°C for 12–24 hours, yielding 2-(aminomethyl) derivatives .
  • Thiols : Catalyze with NaH in THF at 0°C to room temperature to prevent oxidation .
  • Contradiction Resolution : Conflicting reports on solvent polarity (DMF vs. THF) may arise from steric hindrance; screen solvents empirically based on nucleophile size .
    • Methodological Note : Monitor by LC-MS for intermediate stability; quench reactions with aqueous NH₄Cl to isolate products .

Q. What strategies mitigate competing side reactions during Boc deprotection?

  • Answer :

  • Acidic Conditions : Use 4M HCl/dioxane or TFA/CH₂Cl₂ (1:1 v/v) at 0°C to minimize imidazole ring alkylation .
  • Neutralization : After deprotection, neutralize with saturated NaHCO₃ to stabilize the free amine intermediate .
    • Methodological Note : Track Boc removal via IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

Q. How can conflicting data on fluorobenzimidazole reactivity be resolved in cross-coupling reactions?

  • Answer : Contradictions in Suzuki-Miyaura coupling yields (e.g., low reactivity with electron-deficient boronic acids) may stem from:

  • Electron-withdrawing effects : The 5-fluoro group reduces electron density, hindering oxidative addition. Use PdCl₂(PPh₃)₂ with Cs₂CO₃ in DMF/H₂O (3:1) at 100°C to enhance catalytic turnover .
  • Validation : Perform control reactions with non-fluorinated analogs to isolate electronic vs. steric effects .
    • Methodological Note : Employ high-throughput screening to identify optimal catalysts for specific coupling partners.

Q. What advanced analytical methods differentiate regioisomers in substituted derivatives?

  • Answer :

  • NOESY NMR : Correlate spatial proximity of substituents (e.g., tert-butyl vs. chloromethyl groups) to confirm regiochemistry .
  • X-ray Crystallography : Resolve ambiguous cases, particularly for crystallizable intermediates (e.g., tert-butyl-protected forms) .
    • Methodological Note : Co-crystallize with heavy atoms (e.g., Br derivatives) to improve diffraction quality .

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